molecular formula C14H13N3O2 B6454295 2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326902-05-8

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6454295
CAS No.: 2326902-05-8
M. Wt: 255.27 g/mol
InChI Key: NRBMFKOQNAAZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound features a pyrazolo[1,5-a]pyrazine core with a 3-methoxyphenyl group at the 2-position and a methyl group at the 5-position. Pyrazolopyrazines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as MCLA, is the superoxide anion (O2–) . This anion is a byproduct of several processes in the body, including cellular respiration, and plays a role in cell signaling.

Mode of Action

MCLA interacts with its target, the superoxide anion, through a chemiluminescent reaction . In this reaction, MCLA and the superoxide anion form an adduct, which then undergoes an irreversible decay to produce light . This light emission, which has a maximum wavelength of approximately 465 nm , can be detected and quantified, making MCLA a useful tool for measuring superoxide production in biological systems .

Pharmacokinetics

It is known that mcla is soluble in water, dmso, and dmf , suggesting that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MCLA and their impact on its bioavailability remain to be determined.

Result of Action

The primary result of MCLA’s action is the production of light, which can be detected and quantified. This allows researchers to measure the production of superoxide anions in biological systems . In addition, by reacting with superoxide anions, MCLA may help to mitigate the effects of oxidative stress.

Action Environment

The action of MCLA can be influenced by various environmental factors. For example, the chemiluminescent reaction between MCLA and the superoxide anion occurs in a specific pH range . Furthermore, the presence of other reactive oxygen species or antioxidants in the environment could potentially interfere with MCLA’s interaction with the superoxide anion. Therefore, these factors need to be carefully controlled when using MCLA to measure superoxide production.

Biochemical Analysis

Biochemical Properties

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to exhibit kinase inhibitory activity, which can affect cell signaling pathways and cellular responses . The interactions between this compound and biomolecules such as enzymes and proteins are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity or altering their conformation . This compound may also interact with DNA or RNA, influencing gene expression and transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 oxidases . These metabolic processes influence the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid, followed by heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Scientific Research Applications

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-5-methyl-4H-pyrazolo[1,5-a]pyrazine
  • 2-(3-methoxyphenyl)-5-methyl-4H-pyrazolo[1,5-a]pyrimidine
  • 2-(3-methoxyphenyl)-5-methyl-4H-pyrazolo[1,5-a]triazine

Uniqueness

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-6-7-17-13(14(16)18)9-12(15-17)10-4-3-5-11(8-10)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMFKOQNAAZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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